1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one
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Overview
Description
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidinone ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one typically involves the condensation of appropriate pyrimidine and piperidinone precursors. One common method involves the reaction of 4-hydroxy-6-methylpyrimidine with piperidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-6-(methoxymethyl)-2-pyrimidinyl)-4-piperidinone
- 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
Uniqueness
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a piperidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13N3O2/c1-7-6-9(15)12-10(11-7)13-4-2-8(14)3-5-13/h6H,2-5H2,1H3,(H,11,12,15) |
InChI Key |
MZJJGKUJGBNVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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